molecular formula C16H11BrFN5 B4178669 5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No. B4178669
M. Wt: 372.19 g/mol
InChI Key: VHFMPNVWOVTGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrazolo-pyrimidine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in the pathogenesis of various diseases. For example, in cancer research, it has been shown to inhibit the activity of certain kinases that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, it has been studied for its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is that it is relatively easy to synthesize and can be obtained in good yields. It has also shown promising results in various areas of research, including cancer, inflammation, and neurological disorders. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in animal models and eventually in humans. Additionally, it would be interesting to explore its potential in combination with other drugs or therapies to enhance its therapeutic effects. Overall, the research on 5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has significant potential for the development of novel therapeutics in various diseases.

Scientific Research Applications

5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has been studied for its potential therapeutic applications in various diseases. Some of the areas of research include cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, it has been studied for its potential as a neuroprotective agent.

properties

IUPAC Name

5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN5/c17-12-3-1-2-11(8-12)14-9-15(10-4-6-13(18)7-5-10)23-16(19-14)20-21-22-23/h1-9,15H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFMPNVWOVTGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(N3C(=NN=N3)N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 2
5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 4
5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

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